3,6-dimethyl-N-(1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that incorporates a thiazole ring, an isoxazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.
Construction of the Isoxazole Ring: This involves the cyclization of β-keto nitriles with hydroxylamine.
Pyridine Ring Formation: This can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Isoxazole Derivatives: Compounds with the isoxazole ring, such as isoxazole-4-carboxylic acid.
Pyridine Derivatives: Compounds with the pyridine ring, such as nicotinamide and pyridoxine.
Uniqueness
3,6-DIMETHYL-N~4~-(1,3-THIAZOL-2-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties compared to compounds containing only one or two of these rings.
Properties
Molecular Formula |
C12H10N4O2S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
3,6-dimethyl-N-(1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N4O2S/c1-6-5-8(9-7(2)16-18-11(9)14-6)10(17)15-12-13-3-4-19-12/h3-5H,1-2H3,(H,13,15,17) |
InChI Key |
WAXGHUQVWVUYID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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